Cas no 2372-99-8 (1,3,5,7,9-Pentathiecane(7CI,8CI,9CI))

1,3,5,7,9-Pentathiecane(7CI,8CI,9CI) structure
2372-99-8 structure
Product Name:1,3,5,7,9-Pentathiecane(7CI,8CI,9CI)
CAS No:2372-99-8
MF:C5H10S5
MW:230.457894802094
CID:277894
PubChem ID:137564
Update Time:2025-04-19

1,3,5,7,9-Pentathiecane(7CI,8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • 1,3,5,7,9-Pentathiecane(7CI,8CI,9CI)
    • 1,3,5,7,9-Pentathiacyclodecane
    • 1,3,5,7,9-pentathiecane
    • OORAADWLEVSLPL-UHFFFAOYSA-N
    • DTXSID90178383
    • 2372-99-8
    • Inchi: 1S/C5H10S5/c1-6-2-8-4-10-5-9-3-7-1/h1-5H2
    • InChI Key: OORAADWLEVSLPL-UHFFFAOYSA-N
    • SMILES: S1CSCSCSCSC1

Computed Properties

  • Exact Mass: 229.9388
  • Monoisotopic Mass: 229.939
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 43.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 127Ų

Experimental Properties

  • Density: 1.318
  • Boiling Point: 379.1°Cat760mmHg
  • Flash Point: 197.7°C
  • Refractive Index: 1.651
  • PSA: 0
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